(6-Bromo-[2,3'-bipyridin]-5'-yl)methanol
Overview
Description
(6-Bromo-[2,3’-bipyridin]-5’-yl)methanol is a chemical compound that belongs to the class of bipyridine derivatives. Bipyridines are heterocyclic compounds containing two pyridine rings. The presence of a bromine atom and a hydroxymethyl group in this compound makes it unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2,3’-bipyridine using bromine in acetic acid, followed by the reduction of the resulting bromo derivative to introduce the hydroxymethyl group .
Industrial Production Methods
Industrial production of (6-Bromo-[2,3’-bipyridin]-5’-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-[2,3’-bipyridin]-5’-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted bipyridine.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of (6-Bromo-[2,3’-bipyridin]-5’-yl)carboxylic acid.
Reduction: Formation of (2,3’-bipyridin]-5’-yl)methanol.
Substitution: Formation of various substituted bipyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Bromo-[2,3’-bipyridin]-5’-yl)methanol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Potential use in studying biological processes involving metal ions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (6-Bromo-[2,3’-bipyridin]-5’-yl)methanol involves its interaction with molecular targets such as metal ions. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. The bromine and hydroxymethyl groups can also participate in chemical reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used bipyridine derivative with similar coordination properties.
4,4’-Bipyridine: Another bipyridine derivative with applications in coordination chemistry.
6-Chloro-[2,3’-bipyridin]-5’-yl)methanol: A similar compound with a chlorine atom instead of bromine.
Uniqueness
(6-Bromo-[2,3’-bipyridin]-5’-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group
Properties
IUPAC Name |
[5-(6-bromopyridin-2-yl)pyridin-3-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-11-3-1-2-10(14-11)9-4-8(7-15)5-13-6-9/h1-6,15H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSHSZHSVHLWPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CN=CC(=C2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744405 | |
Record name | (6-Bromo[2,3'-bipyridin]-5'-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346687-07-7 | |
Record name | [2,3′-Bipyridine]-5′-methanol, 6-bromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346687-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Bromo[2,3'-bipyridin]-5'-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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